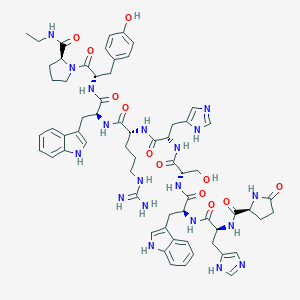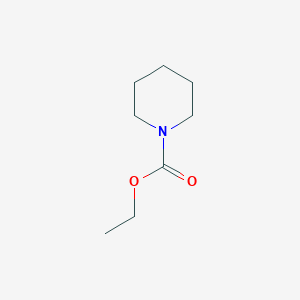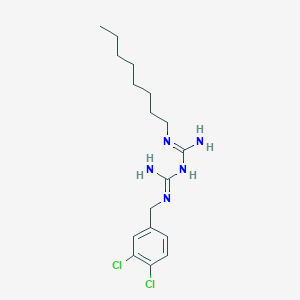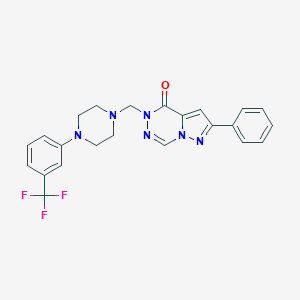
(Des-Gly10,D-Arg6,Pro-NHEt9)-LHRH II (chicken)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Des-Gly10,D-Arg6,Pro-NHEt9)-LHRH II (chicken) is a peptide hormone that is commonly used in scientific research. It is a synthetic version of the natural hormone Luteinizing Hormone-Releasing Hormone (LHRH) that is found in chickens. This hormone plays a vital role in the regulation of reproductive functions in both males and females. The synthetic version of LHRH II is used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential applications in medicine.
作用機序
The mechanism of action of (Des-Gly10,D-Arg6,Pro-NHEt9)-LHRH II ((Des-Gly10,D-Arg6,Pro-NHEt9)-LHRH II (chicken)) involves the activation of LHRH receptors in the pituitary gland. This activation leads to the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which are responsible for the regulation of reproductive functions in both males and females.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (Des-Gly10,D-Arg6,Pro-NHEt9)-LHRH II ((Des-Gly10,D-Arg6,Pro-NHEt9)-LHRH II (chicken)) include the stimulation of gonadotropin secretion, which leads to the regulation of reproductive functions in both males and females. It also has potential anti-tumor effects, which makes it a promising candidate for cancer treatment.
実験室実験の利点と制限
One of the advantages of using (Des-Gly10,D-Arg6,Pro-NHEt9)-LHRH II ((Des-Gly10,D-Arg6,Pro-NHEt9)-LHRH II (chicken)) in lab experiments is its high potency and specificity. It is also easy to synthesize and purify, which makes it readily available for research purposes. However, one of the limitations of using this hormone is its high cost, which can be a barrier for some researchers.
将来の方向性
There are several future directions for research on (Des-Gly10,D-Arg6,Pro-NHEt9)-LHRH II ((Des-Gly10,D-Arg6,Pro-NHEt9)-LHRH II (chicken)). One potential direction is to investigate its potential applications in the treatment of various reproductive disorders, including infertility and cancer. Another direction is to study its mechanism of action in greater detail, which could lead to the development of more effective treatments for reproductive disorders. Additionally, there is a need for further research on the safety and efficacy of this hormone in clinical trials.
合成法
The synthesis of (Des-Gly10,D-Arg6,Pro-NHEt9)-LHRH II ((Des-Gly10,D-Arg6,Pro-NHEt9)-LHRH II (chicken)) involves the chemical modification of the natural hormone LHRH. The modification involves the substitution of certain amino acids in the peptide chain with synthetic analogs. The resulting peptide is then purified using high-performance liquid chromatography (HPLC) to obtain a pure form of the hormone.
科学的研究の応用
(Des-Gly10,D-Arg6,Pro-NHEt9)-LHRH II ((Des-Gly10,D-Arg6,Pro-NHEt9)-LHRH II (chicken)) is used in scientific research to study its effects on reproductive functions in both males and females. It is also used to investigate its potential applications in the treatment of various reproductive disorders, including infertility and cancer.
特性
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-5-(diaminomethylideneamino)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C64H79N19O12/c1-2-69-62(94)53-14-8-22-83(53)63(95)51(23-35-15-17-40(85)18-16-35)81-57(89)47(24-36-28-71-43-11-5-3-9-41(36)43)77-55(87)45(13-7-21-70-64(65)66)76-59(91)49(26-38-30-67-33-73-38)80-61(93)52(32-84)82-58(90)48(25-37-29-72-44-12-6-4-10-42(37)44)78-60(92)50(27-39-31-68-34-74-39)79-56(88)46-19-20-54(86)75-46/h3-6,9-12,15-18,28-31,33-34,45-53,71-72,84-85H,2,7-8,13-14,19-27,32H2,1H3,(H,67,73)(H,68,74)(H,69,94)(H,75,86)(H,76,91)(H,77,87)(H,78,92)(H,79,88)(H,80,93)(H,81,89)(H,82,90)(H4,65,66,70)/t45-,46+,47+,48+,49+,50+,51+,52+,53+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFXUXSFGTKDKKD-OIAWHVPDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CCCN1C(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC5=CN=CN5)NC(=O)C(CO)NC(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)C(CC8=CN=CN8)NC(=O)C9CCC(=O)N9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@H](CO)NC(=O)[C@H](CC6=CNC7=CC=CC=C76)NC(=O)[C@H](CC8=CN=CN8)NC(=O)[C@@H]9CCC(=O)N9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C64H79N19O12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1306.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Des-Gly10,D-Arg6,Pro-NHEt9)-LHRH II (chicken) | |
CAS RN |
145940-57-4 |
Source


|
| Record name | 145940-57-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B125965.png)










![2-Methyl-2-[4-[2-oxo-8-quinolin-3-yl-3-(trideuteriomethyl)imidazo[4,5-c]quinolin-1-yl]phenyl]propanenitrile](/img/structure/B126005.png)

